An In-depth Technical Guide to Azido-PEG8-hydrazide-Boc
An In-depth Technical Guide to Azido-PEG8-hydrazide-Boc
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG8-hydrazide-Boc is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Concepts and Structure
Azido-PEG8-hydrazide-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) derivative featuring three key functional components:
-
Azido (-N3) Group : A terminal azide (B81097) moiety that serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with alkyne-containing molecules.[1][2]
-
PEG8 Spacer : An eight-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between conjugated molecules.[2][3]
-
Boc-Protected Hydrazide (-NHNH-Boc) : A hydrazide functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and can be selectively removed under mild acidic conditions to reveal the reactive hydrazide.[2][3] This deprotected hydrazide can then react with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond.[4]
Chemical and Physical Data
The quantitative properties of Azido-PEG8-hydrazide-Boc and its deprotected hydrochloride salt form are summarized below.
| Property | Azido-PEG8-hydrazide-Boc | Azido-PEG8-hydrazide HCl Salt |
| Molecular Formula | C23H45N5O10 | C19H39N5O9·HCl |
| Molecular Weight | 581.7 g/mol [3] | 481.5 g/mol [5] |
| Purity | ≥95%[3] | 95-98%[5] |
| Appearance | White to off-white solid | Data not available |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in aqueous media |
| Storage | Store at -20°C. Protect from moisture.[6] | Store at -20°C |
Note: Data is compiled from various supplier datasheets and may vary slightly between batches.
Diagrams of Molecular Structure and Reaction Pathways
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Detailed Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize reaction conditions, including stoichiometry, concentration, temperature, and reaction time, for their specific molecules and experimental goals.
Protocol 1: Boc Group Deprotection
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide moiety. The deprotection is achieved under acidic conditions.[7]
Materials:
-
Azido-PEG8-hydrazide-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the Azido-PEG8-hydrazide-Boc in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% TFA/DCM mixture.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Mass Spectrometry, to confirm the removal of the Boc group.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Drying: The resulting residue, the TFA salt of Azido-PEG8-hydrazide, should be thoroughly dried under high vacuum to remove residual acid. It can be used directly in the next step or purified if necessary.
Alternative: A solution of 4M HCl in 1,4-dioxane (B91453) can also be used for deprotection, which may be preferable for substrates sensitive to TFA.[7]
Protocol 2: Hydrazone Bond Formation with an Aldehyde/Ketone
This protocol describes the conjugation of the deprotected Azido-PEG8-hydrazide to a molecule containing an aldehyde or ketone functional group. This reaction typically proceeds under mildly acidic conditions (pH 5-7).[4]
Materials:
-
Deprotected Azido-PEG8-hydrazide (from Protocol 1)
-
Aldehyde- or ketone-containing molecule (e.g., a modified protein, payload, or surface)
-
Conjugation Buffer: Aniline buffer or Phosphate-Buffered Saline (PBS), adjusted to pH 5.0-7.0
-
Anhydrous DMSO or DMF (if needed to dissolve starting materials)
Methodology:
-
Reagent Preparation:
-
Dissolve the deprotected Azido-PEG8-hydrazide in the chosen conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Dissolve the aldehyde/ketone-containing target molecule in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the Azido-PEG8-hydrazide solution to the target molecule solution. A molar excess of the PEG linker (typically 5-20 equivalents) is often used to drive the reaction to completion.
-
Gently mix or stir the reaction at room temperature for 2-16 hours. The optimal time depends on the reactivity of the specific carbonyl group.
-
-
Monitoring and Purification:
-
Monitor the formation of the hydrazone-linked conjugate using techniques like HPLC, SDS-PAGE (for proteins), or Mass Spectrometry.
-
Once the reaction is complete, purify the conjugate from excess unreacted PEG linker and other reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction between the azide group of the PEG-hydrazone conjugate and an alkyne-functionalized molecule.[9][10]
Materials:
-
Azide-functionalized conjugate (from Protocol 2)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20-100 mM in water)[11]
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)[11]
-
Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][11] THPTA is recommended for aqueous reactions.
-
Reaction Buffer: PBS or other suitable buffer.
Methodology:
-
Preparation of Reagents: In separate tubes, prepare the required volumes of the azide-conjugate and the alkyne-molecule in the reaction buffer.
-
Catalyst Premix (Optional but Recommended): In a separate microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[11] Allow this to complex for a few minutes.
-
Reaction Assembly: In the final reaction vessel, combine the reagents in the following order: a. The azide-functionalized conjugate. b. The alkyne-functionalized molecule (typically 1.5-5 equivalents relative to the azide). c. The premixed Copper/Ligand catalyst complex.[10] d. Add the freshly prepared sodium ascorbate solution to initiate the reaction.[9] This reduces Cu(II) to the active Cu(I) state.
-
Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[9] The reaction is often rapid and can be complete within an hour.
-
Purification: After the reaction, the final triazole-linked product can be purified using methods appropriate for the conjugate, such as SEC, HPLC, or dialysis, to remove the copper catalyst and excess reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG8-t-Boc-hydrazide, 2353410-12-3 | BroadPharm [broadpharm.com]
- 3. Azido-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]
- 4. PEG Hydrazide | BroadPharm [broadpharm.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axispharm.com [axispharm.com]
